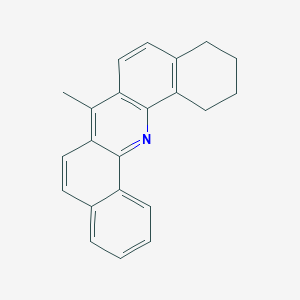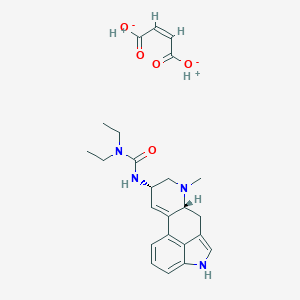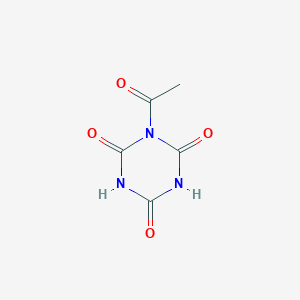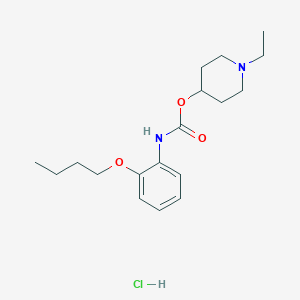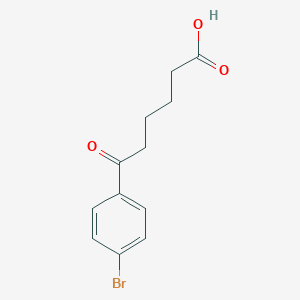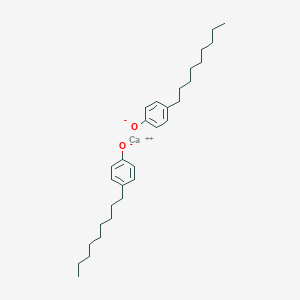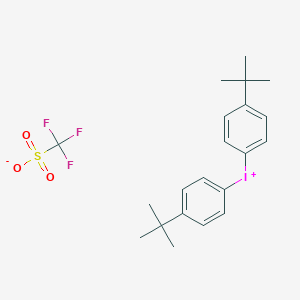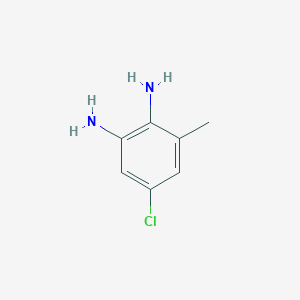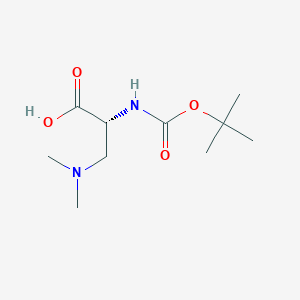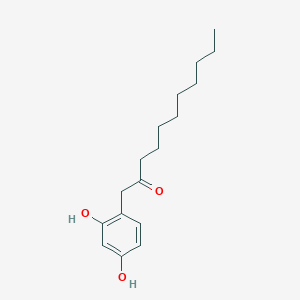
1-(2,4-Dihydroxyphenyl)undecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)undecanone, also known as DHPU, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme tyrosinase, which plays a key role in the production of melanin. DHPU has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its ability to inhibit the activity of tyrosinase. Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment that gives skin its color. 1-(2,4-Dihydroxyphenyl)undecanone binds tightly to the active site of the enzyme, preventing it from catalyzing the conversion of tyrosine to melanin. This results in a decrease in melanin production and a lightening of the skin.
Effets Biochimiques Et Physiologiques
1-(2,4-Dihydroxyphenyl)undecanone has a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosinase, 1-(2,4-Dihydroxyphenyl)undecanone has been shown to have antioxidant properties. It has also been shown to stimulate the production of collagen, a protein that is important for maintaining the structure of skin. 1-(2,4-Dihydroxyphenyl)undecanone has been investigated for its potential to protect against UV-induced damage and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dihydroxyphenyl)undecanone has several advantages as a tool for scientific research. It is a potent inhibitor of tyrosinase, making it a valuable tool for studying the enzyme's structure and function. 1-(2,4-Dihydroxyphenyl)undecanone is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 1-(2,4-Dihydroxyphenyl)undecanone does have some limitations. It is not a natural compound and may not accurately reflect the behavior of tyrosinase in vivo. In addition, 1-(2,4-Dihydroxyphenyl)undecanone may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)undecanone. One area of interest is the development of more potent tyrosinase inhibitors. 1-(2,4-Dihydroxyphenyl)undecanone is a potent inhibitor, but there is still room for improvement. Another area of interest is the development of 1-(2,4-Dihydroxyphenyl)undecanone analogs with different biochemical and physiological effects. For example, analogs that are more effective at stimulating collagen production or that have stronger antioxidant properties could have potential therapeutic applications. Finally, there is interest in using 1-(2,4-Dihydroxyphenyl)undecanone as a tool for studying the role of tyrosinase in melanoma, a type of skin cancer. 1-(2,4-Dihydroxyphenyl)undecanone could be used to investigate the relationship between tyrosinase activity and melanoma progression.
Méthodes De Synthèse
1-(2,4-Dihydroxyphenyl)undecanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxybenzaldehyde with undecanone in the presence of a catalytic amount of hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of enzymes such as laccases.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)undecanone has a wide range of scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has been shown to bind tightly to the active site of the enzyme, inhibiting its activity. This makes it a valuable tool for studying the structure and function of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has also been used as a cosmetic ingredient due to its ability to inhibit melanin production. In addition, 1-(2,4-Dihydroxyphenyl)undecanone has been investigated as a potential treatment for conditions such as hyperpigmentation and skin cancer.
Propriétés
Numéro CAS |
19810-04-9 |
|---|---|
Nom du produit |
1-(2,4-Dihydroxyphenyl)undecanone |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)undecan-2-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15(18)12-14-10-11-16(19)13-17(14)20/h10-11,13,19-20H,2-9,12H2,1H3 |
Clé InChI |
UEEDZQGMUJIULC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
SMILES canonique |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



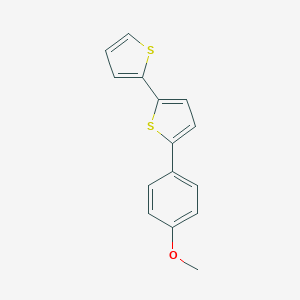
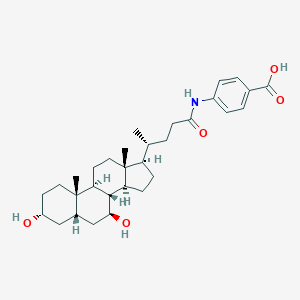
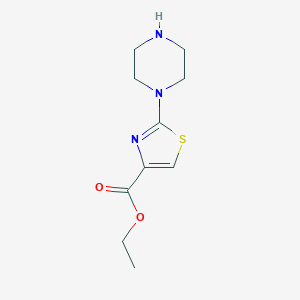

![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
